molecular formula C20H24N2OS B15348562 (2E,6Z)-2-[(Dimethylamino)methylene]-6-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexanone

(2E,6Z)-2-[(Dimethylamino)methylene]-6-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexanone

Cat. No.: B15348562
M. Wt: 340.5 g/mol
InChI Key: YVUJZCMTNSODPI-GFADGVTRSA-N
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Description

The compound “(2E,6Z)-2-[(Dimethylamino)methylene]-6-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexanone” is a structurally complex molecule featuring a cyclohexanone core substituted with dimethylamino and benzothiazole-derived groups.

Such structural features are common in dyes, sensors, and bioactive molecules .

Properties

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

IUPAC Name

(2E,6Z)-2-(dimethylaminomethylidene)-6-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexan-1-one

InChI

InChI=1S/C20H24N2OS/c1-4-22-17-10-5-6-11-18(17)24-19(22)13-12-15-8-7-9-16(20(15)23)14-21(2)3/h5-6,10-14H,4,7-9H2,1-3H3/b15-12-,16-14+,19-13+

InChI Key

YVUJZCMTNSODPI-GFADGVTRSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C\3/CCC/C(=C\N(C)C)/C3=O

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3CCCC(=CN(C)C)C3=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Thiazolo-pyrimidine derivatives () exhibit moderate yields (68%), likely due to steric hindrance from aromatic substituents .

Functional Group Influence: The dimethylamino group in the target compound may improve solubility compared to purely aromatic analogs (e.g., ’s CN-containing derivatives). Benzothiazole/benzothiophene moieties (target compound and ) enhance π-conjugation, which is critical for applications in optoelectronics or sensing .

Spectral Signatures: The target compound’s IR spectrum is expected to show strong C=O (cyclohexanone) and C=N (benzothiazolylidene) stretches, similar to ’s carbonyl signal at 1,719 cm⁻¹ . Thiazolo-pyrimidines () exhibit distinct CN stretches (~2,200 cm⁻¹), absent in the target compound, highlighting differences in electronic properties .

Thermal Stability :

  • Melting points for thiazolo-pyrimidines (243–246°C) suggest higher thermal stability compared to imine derivatives (), which may decompose at lower temperatures .

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